BRD9 Degradation Potency: CFT8634 Exhibits Superior Cellular DC50 Compared to First-Generation PROTAC dBRD9 and the Inhibitor BI-7273
CFT8634 degrades BRD9 with a DC50 of 2.7–3 nM in cellular assays, representing an approximately 20-fold improvement in potency over the first-generation BRD9 PROTAC dBRD9 (IC50/DC50 56.6 nM) and significantly outperforming the small-molecule inhibitor BI-7273 (IC50 19 nM) . While BI-7273 merely inhibits bromodomain function, CFT8634 induces complete target degradation, a mechanism associated with more durable pathway suppression [1].
| Evidence Dimension | BRD9 degradation potency (DC50) |
|---|---|
| Target Compound Data | 2.7–3 nM |
| Comparator Or Baseline | dBRD9: 56.6 nM; BI-7273: 19 nM (inhibitor) |
| Quantified Difference | ~20-fold more potent than dBRD9; ~6-fold lower DC50 than BI-7273 |
| Conditions | CFT8634: HiBiT assay in HSSYII cells ; dBRD9: MOLM-13 AML cells ; BI-7273: alpha assay |
Why This Matters
Higher degradation potency enables lower effective concentrations in vitro and in vivo, reducing potential off-target liabilities and improving therapeutic windows.
- [1] Jackson KL, et al. Abstract ND09: The discovery and characterization of CFT8634: A potent and selective degrader of BRD9 for the treatment of SMARCB1-perturbed cancers. Cancer Res. 2022;82(12_Suppl):ND09. View Source
